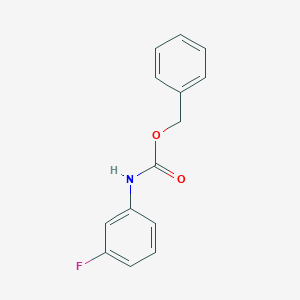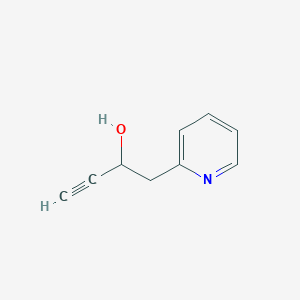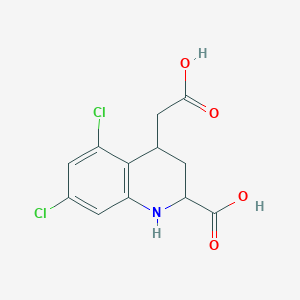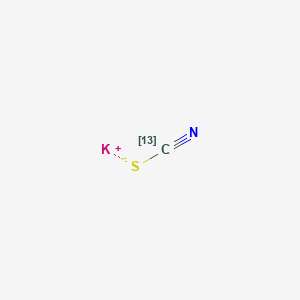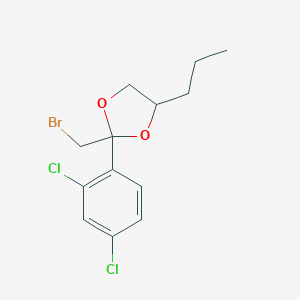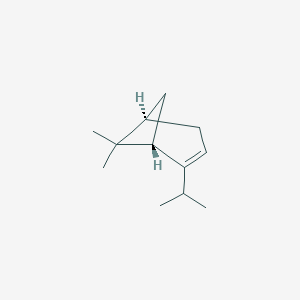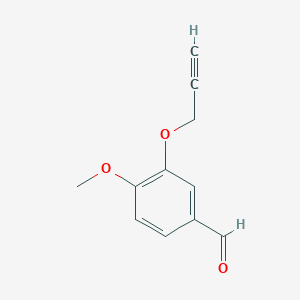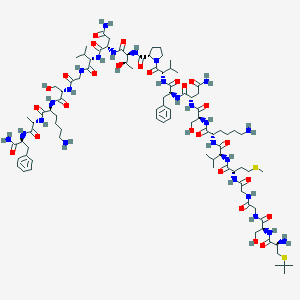
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitonin gene-related peptide (CGRP) is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 37-amino acid peptide that is derived from the calcitonin gene and is involved in a variety of physiological processes, including pain transmission, cardiovascular regulation, and inflammation. CGRP has been the subject of extensive research due to its potential therapeutic applications in the treatment of various diseases. In
Mécanisme D'action
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- acts on the Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- receptor, a G protein-coupled receptor that is expressed on a variety of cell types. Binding of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- to the receptor activates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the activation of protein kinase A (PKA) and the phosphorylation of downstream targets, resulting in the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-.
Effets Biochimiques Et Physiologiques
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been shown to have a variety of biochemical and physiological effects that are similar to those of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. These include vasodilation, inhibition of platelet aggregation, modulation of immune function, and regulation of pain transmission. The peptide has also been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- in lab experiments is its ability to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in a controlled manner. The peptide can be used to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- without the confounding factors associated with endogenous Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. However, one limitation of using the peptide is that it may not fully replicate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor that occur in vivo.
Orientations Futures
There are several potential future directions for research on Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)-. One area of interest is the development of novel therapeutic agents based on the structure of the peptide. Another area of research is the investigation of the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in the pathogenesis of various diseases, including migraine, arthritis, and cardiovascular disease. Finally, further studies are needed to elucidate the complex interactions between Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, and to identify potential therapeutic targets for the treatment of diseases associated with Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- dysregulation.
Conclusion
In conclusion, Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that has been developed as a tool for investigating the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. The peptide has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, and has been used extensively in scientific research to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor. While there are limitations to using the peptide in lab experiments, it remains a valuable tool for investigating the role of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- in various diseases and for identifying potential therapeutic targets for the treatment of these diseases.
Méthodes De Synthèse
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- is a synthetic peptide that is produced by solid-phase peptide synthesis. The peptide is assembled on a resin support using standard Fmoc chemistry, and the t-butyl-cysteine residue is introduced using a thioether linkage. The peptide is then cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications De Recherche Scientifique
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- (19-37), t-butyl-cys(18)- has been used extensively in scientific research to investigate the biological effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)-. It has been shown to mimic the effects of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- on a variety of physiological processes, including vasodilation, pain transmission, and inflammation. The peptide has also been used to study the mechanism of action of Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- and its receptor, as well as to identify potential therapeutic targets for the treatment of diseases such as migraine, arthritis, and cardiovascular disease.
Propriétés
Numéro CAS |
137908-73-7 |
|---|---|
Nom du produit |
Calcitonin gene-related peptide (19-37), t-butyl-cys(18)- |
Formule moléculaire |
C92H149N25O26S2 |
Poids moléculaire |
2085.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |
InChI |
InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1 |
Clé InChI |
WATQXYHVKWACLE-XACTVAOOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N |
Autres numéros CAS |
137908-73-7 |
Séquence |
XSGGMVKSNFVPTNVGSKAF |
Synonymes |
(But-Cys18)(19-37)-fragment betaCGRP betaCGRP (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-Cys(18)- calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)- t-butyl-Cys(18)-CGRP (19-37) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
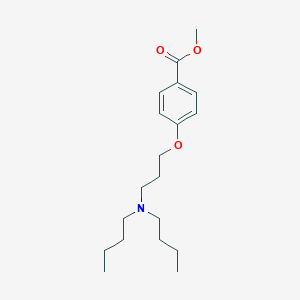
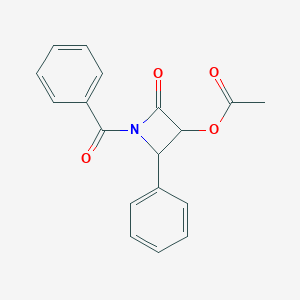
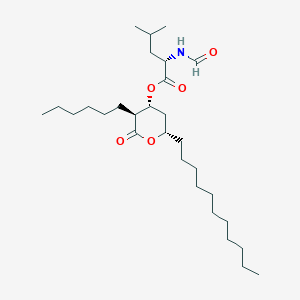
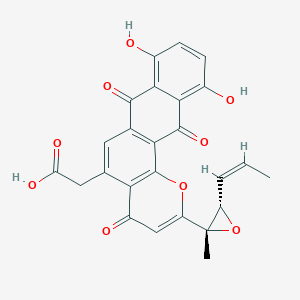
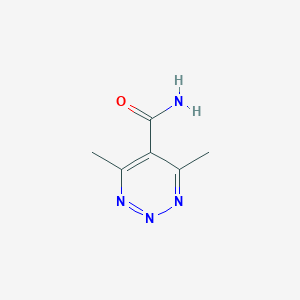
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
